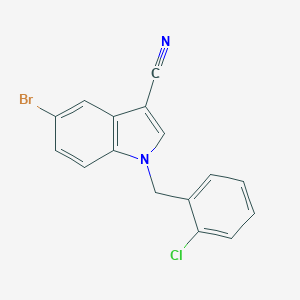![molecular formula C26H26N4O4 B297507 N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B297507.png)
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic molecule that has been developed for its potential use as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects:
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to inhibit the growth of cancer cells and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide in lab experiments include its anti-inflammatory, anti-cancer, and anti-bacterial properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research on N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide include further studies on its mechanism of action, toxicity, and potential use in drug delivery systems. It may also be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide involves a series of chemical reactions. The starting materials are 3-(2-aminoethyl)phenol and 3,4-dimethylaniline. The first step is the protection of the amino group of 3-(2-aminoethyl)phenol with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-(3,4-dimethoxyphenyl)acetyl chloride to form the Boc-protected amide. The Boc group is then removed, and the resulting amine is reacted with 2-methylbenzoyl chloride to form the final product, N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide.
Applications De Recherche Scientifique
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in drug delivery systems.
Propriétés
Nom du produit |
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
|---|---|
Formule moléculaire |
C26H26N4O4 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
N//'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C26H26N4O4/c1-17-11-12-21(13-19(17)3)28-24(31)16-34-22-9-6-8-20(14-22)15-27-30-26(33)25(32)29-23-10-5-4-7-18(23)2/h4-15H,16H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)/b27-15+ |
Clé InChI |
HDVKOSIGULNJAB-JFLMPSFJSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
